![molecular formula C21H23N5O B4533906 N-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B4533906.png)
N-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Overview
Description
N-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPP and has been extensively studied for its unique properties and potential uses.
Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. BPP has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. BPP has also been shown to modulate the activity of various receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects in vitro and in vivo. BPP has been shown to inhibit the growth and proliferation of various cancer cells such as breast cancer and lung cancer cells. BPP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. BPP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
BPP has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. BPP is also readily available from commercial sources, making it a convenient compound for research purposes. However, BPP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on BPP. One potential direction is the development of BPP-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another direction is the synthesis of BPP-based materials for various applications such as catalysis and sensing. Additionally, further studies are needed to fully understand the mechanism of action of BPP and its potential side effects.
Scientific Research Applications
BPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BPP has been identified as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, BPP has been used as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity. In material science, BPP has been used as a building block for the synthesis of various functional materials such as polymers and metal-organic frameworks.
properties
IUPAC Name |
N-benzyl-4-(4-phenyltriazol-1-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(22-15-17-7-3-1-4-8-17)25-13-11-19(12-14-25)26-16-20(23-24-26)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOISVJXXLGGMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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